2-(3-(Methoxymethyl)phenyl)azetidine
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Overview
Description
2-(3-(Methoxymethyl)phenyl)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-(Methoxymethyl)phenyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. Another method includes the cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups .
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is characterized by significant ring strain, which makes it reactive under appropriate conditions. This reactivity allows it to participate in various chemical reactions, potentially interacting with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
β-Lactams: These are four-membered cyclic amides that are structurally similar to azetidines but contain a carbonyl group.
Uniqueness
2-(3-(Methoxymethyl)phenyl)azetidine is unique due to its specific substitution pattern and the presence of a methoxymethyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
BAQPEGMROMGAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CCN2 |
Origin of Product |
United States |
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